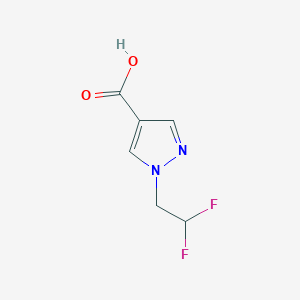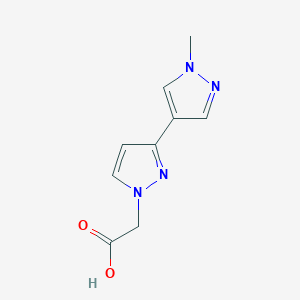![molecular formula C12H8ClF3N2O2 B3070872 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid CAS No. 1006455-35-1](/img/structure/B3070872.png)
4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid
Overview
Description
“4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid” is a chemical compound with the molecular formula C8H4ClF3O2 . It is an off-white powder and is used in the synthesis of pyrrolo [2,3-d]pyrimidine derivatives and their antiproliferative activity against melanoma cell line .
Physical And Chemical Properties Analysis
This compound has a melting point of 163-165°C, a boiling point of 290°C, and a density of 1.523 . It is slightly soluble in water at 25°C (0.039 g/L) .Scientific Research Applications
Molecular and Structural Analysis
- Research has demonstrated the role of similar pyrazolylbenzoates in forming hydrogen-bonded supramolecular structures. For example, ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate forms chains of edge-fused rings via hydrogen bonds, highlighting the structural significance of such compounds in molecular architecture (Portilla et al., 2007).
Antitumor Applications
- A study on 4-(1H-indol-3-yl-methylene)-1H-pyrazol-5(4H)-one derivatives, which are structurally related, revealed significant antitumor activity against various cancer cells, suggesting potential cancer-inhibitory applications for compounds like 4-{[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid (Jing et al., 2012).
Optical Nonlinearity and Potential in Photonics
- Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity, indicating potential applications in optical limiting and photonics, an area where similar compounds might find relevance (Chandrakantha et al., 2013).
Potential in Biological pH Measurement
- Research into trifluoromethylazoles, closely related to the compound , has been conducted to explore their use in measuring pH in biological media. This involves determining pKa values via 19F NMR spectroscopy, suggesting similar applications for this compound (Jones et al., 1996).
Antimicrobial Activities
- Studies have shown that pyrazole derivatives can exhibit antimicrobial activities. For instance, certain pyrazole-based compounds demonstrated significant antimicrobial effects against various bacterial and fungal strains, suggesting similar potentials for compounds like this compound in antimicrobial applications (Shubhangi et al., 2019).
Safety and Hazards
This compound is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to have analgesic properties , suggesting potential targets could be pain receptors or associated pathways.
Mode of Action
Based on its structural similarity to other analgesic compounds , it may interact with its targets to modulate pain perception
Biochemical Pathways
Given its potential analgesic properties , it may influence pathways related to pain perception and response. The downstream effects of such interactions would likely involve the modulation of pain signals.
Pharmacokinetics
Its water solubility is reported to be slightly soluble at 25°c , which could impact its bioavailability
Result of Action
Based on its potential analgesic properties , it may result in the modulation of pain signals at the molecular and cellular level.
properties
IUPAC Name |
4-[[4-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c13-9-6-18(17-10(9)12(14,15)16)5-7-1-3-8(4-2-7)11(19)20/h1-4,6H,5H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNKTCZKXRYYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C(=N2)C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



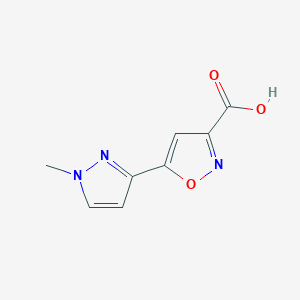
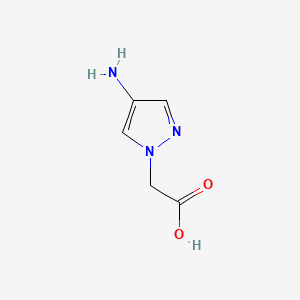
![2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}benzoic acid](/img/structure/B3070818.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070822.png)


![3-[4-(1H-Pyrazol-1-yl)phenyl]acrylic acid](/img/structure/B3070835.png)
![1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3070842.png)

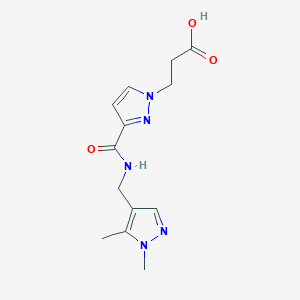
![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B3070867.png)

